
4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine, also known as PF-06463922, is a small molecule inhibitor that has shown promising results in the treatment of various diseases. This compound has a unique chemical structure that allows it to bind to specific proteins and enzymes in the body, leading to a range of biochemical and physiological effects. In
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated the utility of related structures in the synthesis of sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones, highlighting an asymmetric cycloaddition reaction of N-sulfonylimines and enones or ynones. This method showcases a concise route to valuable compounds with high diastereo- and enantioselectivity, significantly contributing to the field of organic synthesis and medicinal chemistry (Liu et al., 2013).
Anticancer Activity
Fluoro-substituted benzopyrans, structurally related to the query compound, have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including lung, breast, and CNS cancers. These compounds have shown significant activity at low concentrations, highlighting their potential as therapeutic agents (Hammam et al., 2005).
Antimicrobial and Antituberculosis Activity
A series of thiazole-aminopiperidine hybrid analogues were designed and synthesized, revealing promising compounds with activity against Mycobacterium tuberculosis (MTB), including inhibition of the MTB DNA gyrase supercoiling assay and antituberculosis activity. These findings underscore the potential of such compounds in the treatment of tuberculosis and their role in addressing antimicrobial resistance (Jeankumar et al., 2013).
Reactivity and Synthetic Applications
The reactivity of related compounds towards various synthetic pathways has been explored, leading to the synthesis of novel heterocyclic systems. These studies provide valuable insights into the versatility of these compounds in organic synthesis, enabling the development of novel materials and pharmaceuticals with potential applications in various fields (El-Kashef et al., 2007).
properties
IUPAC Name |
1-[(3-fluorophenyl)methylsulfonyl]-4-(pyrazol-1-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c17-16-4-1-3-15(11-16)13-23(21,22)20-9-5-14(6-10-20)12-19-8-2-7-18-19/h1-4,7-8,11,14H,5-6,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJRACFFWLADQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)S(=O)(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[9-(Benzenesulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-(4-methylphenyl)methanone](/img/structure/B2819512.png)

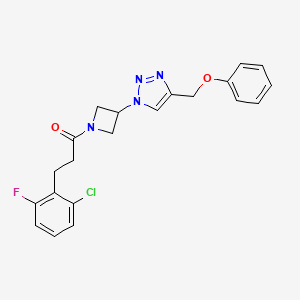
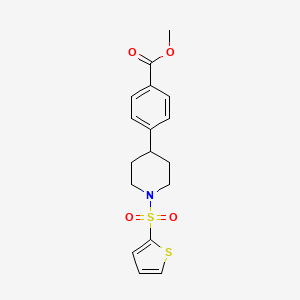
![methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2819519.png)
![Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate](/img/structure/B2819521.png)
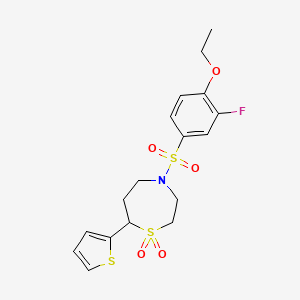

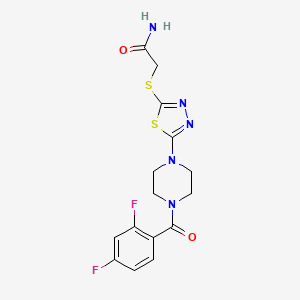
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2819528.png)
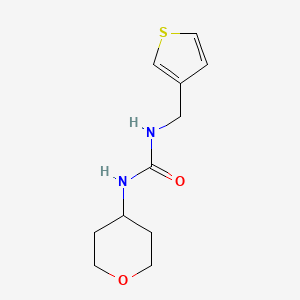
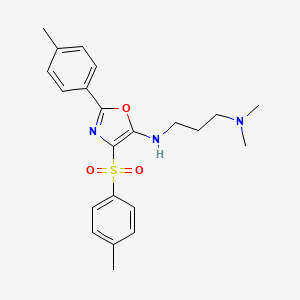
![2,4-difluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2819531.png)
![4-((3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2819533.png)